molecular formula C12H19Cl2N3O B7970021 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate

2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate

Cat. No.: B7970021
M. Wt: 292.20 g/mol
InChI Key: YDMCXCRQWDGTQB-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)-1H-benzimidazole dihydrochloride hydrate is a chemical compound with the molecular formula C12H19Cl2N3O and a molecular weight of 292.21 g/mol . It is supplied as a solid and is characterized by two aromatic rings and two hydrogen bond donors . This product is offered with a purity of 95.0% and should be handled with care, as it may cause skin and eye irritation and be harmful if swallowed . The core structure of this compound, the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold, is recognized in scientific literature for its research value in medicinal chemistry. This scaffold is a key intermediate in the synthesis of novel compounds investigated as potential anti-inflammatory agents . Specifically, derivatives based on this structure have demonstrated the ability to inhibit the production of inflammatory mediators like NO and TNF-α in cellular models . Furthermore, this structural motif is found in molecules designed to target the NLRP3 inflammasome, a multi-protein complex involved in the immune response . Research indicates that such compounds can inhibit NLRP3-dependent processes, including pyroptosis (a form of inflammatory cell death) and the release of interleukin-1β (IL-1β) . This makes the 2-(4-piperidinyl)-1H-benzimidazole backbone a valuable building block for researchers developing and studying new therapeutic agents for inflammatory diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-piperidin-4-yl-1H-benzimidazole;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH.H2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCXCRQWDGTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Cyclocondensation

A foundational approach involves the cyclocondensation of o-phenylenediamine derivatives with piperidine-containing carbonyl precursors. For example, 3-[(2-nitrophenyl)amino]-1-propanol undergoes hydrogenation in methanol with palladium-on-charcoal (10% Pd/C) under 50°C and normal pressure to yield 3-[(2-aminophenyl)amino]-1-propanol hydrochloride. Subsequent treatment with potassium isocyanate in refluxing water induces cyclization to form the benzimidazol-2-one scaffold. Acidic workup with hydrochloric acid facilitates the formation of the dihydrochloride salt, while hydration occurs during crystallization from aqueous solutions.

Key parameters include:

  • Hydrogenation temperature : 50°C ensures complete nitro-group reduction without side reactions.

  • Cyclization duration : 15 hours under reflux optimizes ring closure.

  • Solvent selection : Methanol and water balance solubility and reaction kinetics.

Multi-Step Synthesis via Intermediate Isolation

A patent-detailed method (Figure 1) isolates intermediates to enhance purity:

  • Step 1 : 5-Chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one is synthesized via nucleophilic substitution between 3-chloropropylpiperidine and benzimidazolone.

  • Step 2 : The free base is converted to the dihydrochloride hydrate by dissolving in acetone, treated with hydrogen chloride-saturated isopropanol, and crystallized from toluene.

Critical Observations :

  • Salt formation : Excess HCl (2-propanol saturated with HCl) ensures complete protonation of the piperidine nitrogen.

  • Crystallization solvent : Toluene’s low polarity promotes hydrate formation by stabilizing water molecules in the crystal lattice.

Solvent Systems and Crystallization Techniques

Solvent Pairing for Polymorphic Control

The amorphous-to-crystalline transition is governed by solvent polarity. A dichloromethane-methanol (1:1 v/v) system dissolves the free base at 20–35°C, while anti-solvents like methyl tert-butyl ether (MTBE) or cyclohexane induce crystallization. Seeding with crystalline Form-2 (0.1–1.0 wt%) ensures polymorphic purity.

Table 1: Solvent Systems for Crystallization

Solvent CombinationTemperature RangeOutcomeSource
Dichloromethane-Methanol20–35°CDissolution
MTBE/Cyclohexane-30–30°CCrystalline Form-2
Water-Acetone0–5°CHydrate Formation

Slurrying for Purification

Post-crystallization slurrying in cyclohexane (-30–40°C) removes residual solvents and amorphous impurities. For example, crude this compound is stirred in cyclohexane for 12 hours, filtered, and vacuum-dried at 40°C to achieve >99% purity.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography with chloroform-methanol (90:10 v/v) eluent resolves unreacted starting materials and byproducts. Fractions containing the target compound (Rf = 0.3–0.4) are pooled and evaporated, yielding a white solid.

Recrystallization

Recrystallization from ethyl acetate or 4-methyl-2-pentanone eliminates hydrophobic impurities. For instance, dissolving the crude product in boiling water (1:10 w/v), treating with activated charcoal, and cooling to 4°C yields needle-like crystals with 92% recovery.

Stability and Hydration Control

The hydrate form is stabilized by storing the dihydrochloride salt at 15–25°C under 40–60% relative humidity. Dynamic vapor sorption (DVS) analysis confirms negligible dehydration below 30°C, ensuring long-term stability.

Industrial-Scale Production

Agitated Thin-Film Drying (ATFD)

A patent-described ATFD process concentrates the reaction mixture into a thin film under reduced pressure (50–100 mbar), achieving solvent removal in <10 minutes with <0.5% residual solvents. This method scales to 100 kg batches with consistent polymorphic purity.

Spray Drying

Spray drying a dichloromethane-methanol solution (10% w/v) at 80°C inlet temperature produces spherical particles (D50 = 50–70 μm) ideal for tablet formulation .

Chemical Reactions Analysis

Reduction Reactions

The compound participates in catalytic hydrogenation and metal-assisted reductions due to its aromatic benzimidazole system. Key transformations include:

Reaction TypeConditionsOutcomeSource
Catalytic hydrogenationPd/C, H₂ (1 atm), ethanolPartial saturation of benzimidazole ring at 80-110°C
Iron-mediated reductionFe/HCl or Fe/acetic acid, 55-65°CSelective nitro-group reduction to amine intermediates

Mechanistic Insight :

  • Iron-acetic acid systems enable regioselective reductions while avoiding catalyst poisoning observed in Pd-based methods .

  • Hydrate form enhances solubility in polar solvents during reductions .

Acid-Base Reactions

The dihydrochloride hydrate undergoes reversible protonation/deprotonation:

Protonation Sites :

  • Piperidinyl nitrogen (pKa ~10.2)

  • Benzimidazole N-H (pKa ~5.8)

Experimental Data :

  • Deprotonation with NaOH (2M) yields free base at pH >10.5 .

  • Re-protonation with HCl regenerates dihydrochloride form with 98% recovery .

Nucleophilic Substitution

The piperidinyl group facilitates SN2 reactions at the C4 position:

ReagentProductYield
Methyl iodide1-Methylpiperidinyl derivative82%
Benzyl chlorideN-Benzylated analog67%

Kinetic Study :

  • Reaction rate increases 3.2-fold in DMF vs. ethanol due to enhanced nucleophilicity .

Coordination Chemistry

The compound forms stable complexes with transition metals:

Metal IonStoichiometryApplication
Pd(II)1:2 (M:L)Catalytic cross-coupling reactions
Fe(III)1:1Oxidative degradation studies

Structural Confirmation :

  • X-ray crystallography shows square-planar geometry with Pd complexes (bond length: Pd-N = 2.01 Å) .

Condensation Reactions

The benzimidazole NH group reacts with carbonyl compounds:

Example Reaction :
2-(4-Piperidinyl)-1H-benzimidazole + 4-nitrobenzaldehyde
→ Hydrazone derivative (λmax = 412 nm)
Yield : 74% in THF under reflux

Mechanistic Pathway :

  • Acid-catalyzed imine formation

  • Tautomerization to thermodynamically stable hydrazone

Oxidative Transformations

Controlled oxidation modifies the piperidine ring:

Oxidizing AgentProductSelectivity
KMnO₄ (acidic)Piperidone derivative91%
H₂O₂/Fe²⁺N-Oxide species68%

Notable Observation :

  • Oxidation preferentially occurs at the piperidinyl C3 position over benzimidazole sites .

Solvent Effects on Reactivity

Solvent polarity significantly impacts reaction outcomes:

SolventDielectric ConstantReaction Rate (k, s⁻¹)
Water80.10.42
DMSO46.71.18
Chloroform4.810.07

Polar aprotic solvents enhance nucleophilic substitution rates by 280% compared to protic solvents .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • 5% mass loss at 110°C (hydration water)

  • 58% decomposition at 285°C (benzimidazole ring breakdown)

  • Residual chloride content: 23.8% (theoretical 24.1%)

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant activity as an ORL1 receptor agonist , which is crucial for developing analgesics with fewer side effects compared to traditional opioids. Research indicates that these agonists can effectively manage pain and inflammatory diseases without the psychological side effects associated with opioids .

Pain Management

  • Mechanism : The compound acts on the ORL1 receptor, which is involved in modulating pain pathways. This mechanism suggests its potential as a safer alternative to opioids for pain relief.
  • Clinical Relevance : Studies have shown that ORL1 receptor agonists can reduce neurogenic inflammation, making this compound a candidate for treating chronic pain conditions .

Anxiety and Sleep Disorders

Recent investigations into the modulation of metabotropic glutamate receptors (mGluRs) indicate that compounds similar to 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate may serve as allosteric modulators. These modulators have shown promise in treating anxiety and sleep disorders by stabilizing receptor conformations and enhancing therapeutic efficacy .

Case Studies

Several studies highlight the effectiveness of this compound in clinical settings:

  • Study on Pain Relief : A clinical trial involving patients with chronic pain demonstrated that treatment with an ORL1 receptor agonist led to significant reductions in pain scores compared to a placebo group. This study underscores the potential for this compound in pain management strategies .
  • Anxiety Treatment : Another study focused on the anxiolytic effects of compounds targeting mGluRs. Participants exhibited reduced anxiety levels when treated with a related benzimidazole derivative, suggesting similar outcomes could be expected from this compound .

Data Table: Summary of Applications

Application AreaMechanism of ActionClinical Evidence
Pain ManagementORL1 receptor agonistSignificant reduction in chronic pain scores
Anxiety DisordersAllosteric modulation of mGluRsReduced anxiety levels in clinical trials
NeuroprotectionPotential neuroprotective effects via mGluR modulationOngoing research needed

Mechanism of Action

The mechanism of action of 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA via intercalation, affecting the transcription and replication processes . Additionally, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Molecular Formula Substituents/Modifications Hydration State Notable Properties
This compound C₁₂H₁₆Cl₂N₃O·xH₂O Dihydrochloride salt, hydrated Variable (depends on synthesis) High solubility in polar solvents; stable crystalline form
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride C₁₂H₁₅Cl₂FN₃ Fluorine substitution at benzimidazole C5 Anhydrous Enhanced electronegativity; potential for improved receptor binding
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride C₁₇H₂₄ClN₃O Ethoxyethyl side chain at N1 Anhydrous Increased lipophilicity; extended half-life in vivo
(R)-2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole hydrate C₁₈H₁₈F₃N₃O₃S·1.5H₂O Trifluoroethoxy-pyridine sulfinyl moiety 1.5 hydrate Antiulcer activity (e.g., proton pump inhibition)

Key Findings:

Substituent Effects: The 5-fluoro derivative (Table 1) exhibits enhanced electronic effects due to fluorine’s electronegativity, which may improve interactions with biological targets such as kinases or G protein-coupled receptors .

Hydration and Stability :

  • Hydrate forms, such as the 1.5 hydrate in the antiulcer compound (Table 1), improve thermal stability and reduce hygroscopicity, critical for pharmaceutical formulation . The dihydrochloride hydrate of the target compound likely shares similar stability advantages.

Salt Forms: Dihydrochloride salts (e.g., the target compound and its 5-fluoro analog) generally exhibit higher aqueous solubility than free bases, facilitating intravenous administration .

Research and Application Insights

  • Synthetic Accessibility : Derivatives like the ethoxyethyl variant (Table 1) require multi-step synthesis, often involving nucleophilic substitution or reductive amination, which complicates large-scale production .
  • For example, the trifluoroethoxy-pyridine sulfinyl derivative (Table 1) is a patented antiulcer agent .

Biological Activity

Chemical Identity and Structure
2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate is a compound with the molecular formula C12H19Cl2N3O. It features a benzimidazole core substituted with a piperidine group, which is significant for its biological activities. The compound exists as a dihydrochloride hydrate, indicating it contains two hydrochloride ions and water molecules in its structure .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of various benzimidazole derivatives, including those similar to 2-(4-piperidinyl)-1H-benzimidazole. These compounds have shown promising activity against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) : Many derivatives exhibit low MIC values, indicating their effectiveness against bacterial strains. For instance, compounds structurally related to benzimidazoles have demonstrated MIC values in the sub-micromolar range against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial action often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, although specific mechanisms for 2-(4-piperidinyl)-1H-benzimidazole require further elucidation.

Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented, with several studies highlighting their potential in cancer therapy:

  • Cell Cycle Arrest : Compounds similar to 2-(4-piperidinyl)-1H-benzimidazole have been shown to induce cell cycle arrest in cancer cell lines such as MDA-MB-468. For example, one study indicated that certain derivatives caused significant G2/M phase arrest, leading to reduced proliferation of cancer cells .
  • In Vivo Efficacy : In animal models, administration of benzimidazole derivatives has demonstrated tumor growth suppression without significant toxicity. For instance, a related compound administered at 60 mg/kg resulted in a 77% reduction in tumor size over three weeks .

The biological activity of 2-(4-piperidinyl)-1H-benzimidazole may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
  • DNA Interaction : Similar compounds have been reported to intercalate into DNA, disrupting replication and transcription processes, which could contribute to their anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialVarious benzimidazolesCell wall synthesis disruption
AnticancerBenzimidazole derivativesCDK inhibition, DNA intercalation
CytotoxicityPiperidine-substituted benzimidazolesInduction of apoptosis

Detailed Research Findings

  • A study on structural modifications of benzimidazole derivatives revealed that electron-donating groups significantly enhance anticancer activity. This suggests that the introduction of such groups in 2-(4-piperidinyl)-1H-benzimidazole could improve its efficacy against various cancer types .
  • Another study highlighted the importance of the piperidine moiety in enhancing solubility and bioavailability, crucial factors for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate, and how can retrosynthetic analysis improve yield?

  • Methodology : Utilize retrosynthetic planning with databases like PISTACHIO , BKMS_METABOLIC , and REAXYS to identify feasible precursors and intermediates. For example, benzimidazole cores can be synthesized via cyclization of o-phenylenediamine derivatives, while piperidine moieties may require reductive amination or nucleophilic substitution .
  • Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) based on piperidine’s sensitivity to steric hindrance and benzimidazole’s pH-dependent stability .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) to assess ≥98% purity, as validated for similar dihydrochloride hydrates .
  • Structural Confirmation :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm benzimidazole aromatic protons (δ 7.2–8.1 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 296.2) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity (e.g., apoptosis induction vs. σ1 receptor agonism)?

  • Hypothesis Testing :

  • Conduct dose-response assays (e.g., IC50_{50} determination in cancer cell lines) to differentiate between pro-apoptotic effects (via caspase-3 activation) and receptor-mediated signaling .
  • Validate target engagement using competitive binding assays (e.g., radioligand displacement for σ1 receptors) .
    • Data Reconciliation : Cross-reference purity data (HPLC) to rule out impurities as confounding factors .

Q. What strategies optimize the compound’s solubility and stability in physiological buffers?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes, as dihydrochloride salts often exhibit pH-dependent solubility .
  • Stability Protocols : Store lyophilized powder at -20°C in anhydrous conditions; avoid repeated freeze-thaw cycles to prevent hydrate decomposition .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to σ1 receptors (PDB: 5HK1) or p53 domains, focusing on piperidine’s amine group and benzimidazole’s planar aromaticity .
  • MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs with lower binding free energy (ΔG ≤ -8 kcal/mol) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported cytotoxicity across cell lines?

  • Experimental Design :

  • Standardize cell culture conditions (e.g., serum-free media, 48-h exposure) to minimize variability .
  • Include positive controls (e.g., cisplatin for apoptosis) and measure ATP levels to confirm viability .
    • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify cell line-specific pathways (e.g., oxidative stress vs. DNA damage) .

Methodological Tables

Parameter Recommended Protocol References
Synthetic Yield 60–75% via Pd-catalyzed coupling
HPLC Purity Threshold ≥98% (C18 column, 0.1% TFA mobile phase)
Storage Stability -20°C, desiccated (2–3 years)
IC50_{50} Range 1.2–15 μM (HeLa cells)

Key Citations

  • Synthesis & Stability : PubChem protocols for piperidine-benzimidazole hybrids .
  • Biological Activity : σ1 receptor agonism in cardioprotection ; p53 stabilization in apoptosis .
  • Safety : Kishida Chemical’s guidelines for handling hygroscopic dihydrochloride hydrates .

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